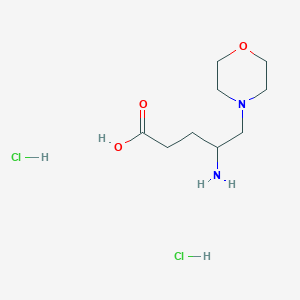![molecular formula C18H21NO5S B2742875 3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide CAS No. 946286-14-2](/img/structure/B2742875.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Therapeutic Applications Beyond Traditional Use
Sulfonamides have been pivotal in the development of drugs due to their antibacterial properties. However, recent studies have expanded their application to include antitumor, anti-inflammatory, and antioxidant activities. Carta, Scozzafava, and Supuran (2012) discuss the evolution of sulfonamides from traditional diuretic and antibacterial agents to their role in targeting tumor-associated carbonic anhydrase isoforms for antitumor therapy and as antiglaucoma agents by incorporating nitric oxide-donating moieties (Carta, Scozzafava, & Supuran, 2012). Similarly, Gulcin and Taslimi (2018) highlight their use in treating diseases such as HIV, cancer, and Alzheimer’s, showcasing the compound's versatility in treating various conditions beyond their original scope (Gulcin & Taslimi, 2018).
Environmental and Analytical Applications
Environmental concerns regarding the presence of sulfonamides have led to research into their effects and treatments. Baran et al. (2011) explore the environmental impact of sulfonamides, emphasizing the need for effective removal methods from agricultural sources to mitigate their effects on human health and microbial populations (Baran, Adamek, Ziemiańska, & Sobczak, 2011). The analytical aspect of sulfonamides, particularly their antioxidant capacity, has been a subject of interest. Ilyasov et al. (2020) review the ABTS/PP decolorization assay, demonstrating the application of sulfonamides in understanding antioxidant reactions and pathways, which is crucial for pharmaceutical and food industry applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Advanced Material Science Applications
The structural properties of sulfonamides have been exploited in material science, particularly in the development of supramolecular structures and nanotechnology. Cantekin, de Greef, and Palmans (2012) discuss the role of benzene-1,3,5-tricarboxamides (BTAs), related to sulfonamide chemistry, in forming one-dimensional, nanometer-sized rod-like structures for nanotechnology and polymer processing applications (Cantekin, de Greef, & Palmans, 2012).
Direcciones Futuras
The future directions for the study of “3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, one study suggested that a related compound has promising nonlinear optical applications . Another study suggested that a related compound could be developed as a potential antitumor agent .
Mecanismo De Acción
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants . The compound’s interaction with its target results in changes that promote root growth, exceeding the activity of NAA (1-naphthylacetic acid), a known plant growth regulator .
Biochemical Pathways
The compound affects the auxin signaling pathway . It enhances auxin response reporter’s (DR5:GUS) transcriptional activity, indicating an increase in auxin signaling . The compound also down-regulates the expression of root growth-inhibiting genes .
Result of Action
The compound exhibits a significant promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It enhances auxin response reporter’s transcriptional activity, indicating an increase in auxin signaling . The compound also down-regulates the expression of root growth-inhibiting genes .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(2-phenylethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c20-25(21,19-10-9-15-5-2-1-3-6-15)12-4-11-22-16-7-8-17-18(13-16)24-14-23-17/h1-3,5-8,13,19H,4,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUABSQYTCJPHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-[(3,4-Dichlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2742792.png)
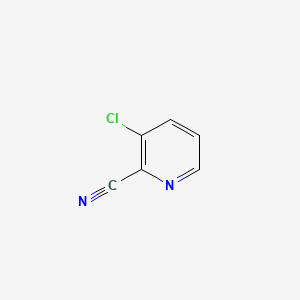
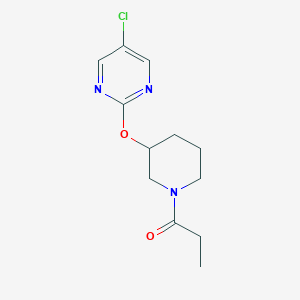
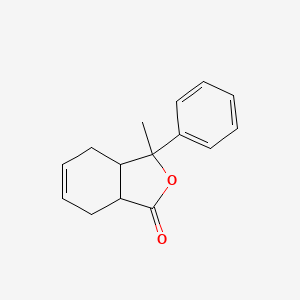

![Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2742803.png)
![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)
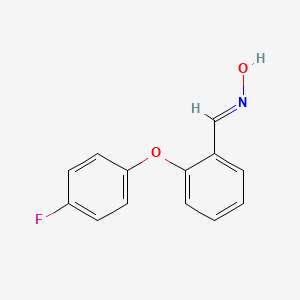
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)
![2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2742808.png)
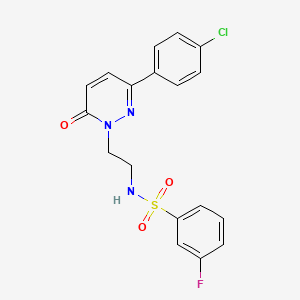
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2742811.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2742813.png)
